
Einecs 264-790-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-594-9 is known as phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol]. This compound is a phosphoric acid ester, which is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is synthesized through the esterification of phosphoric acid with octadecanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction typically requires an acidic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and octadecanol, are mixed in a reactor with an acidic catalyst. The mixture is heated to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoric acid and octadecanol.
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and octadecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, and as an anti-corrosion agent.
Mechanism of Action
The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and emulsifier. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane dynamics and signaling.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, dodecyl ester
- Phosphoric acid, hexadecyl ester
- Phosphoric acid, tetradecyl ester
Uniqueness
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its longer alkyl chain (octadecyl group), which enhances its hydrophobic interactions compared to shorter-chain phosphoric acid esters. This property makes it particularly effective in applications requiring strong hydrophobic interactions, such as in lubricants and anti-corrosion agents.
Properties
CAS No. |
84930-14-3 |
|---|---|
Molecular Formula |
C22H50NO6P |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2 |
InChI Key |
IAOSACPBECWNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65151-78-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


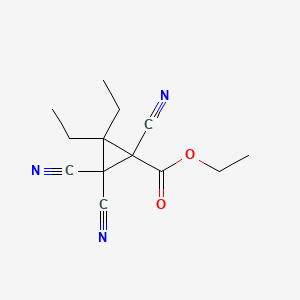

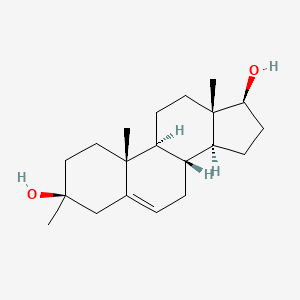
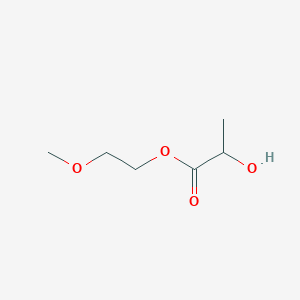
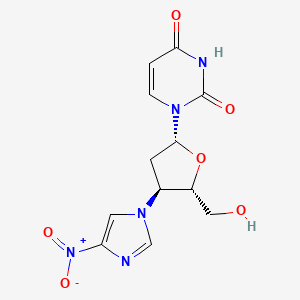
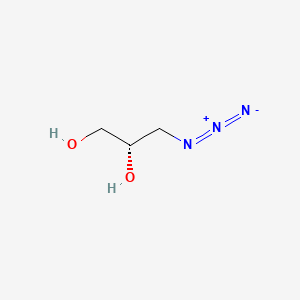
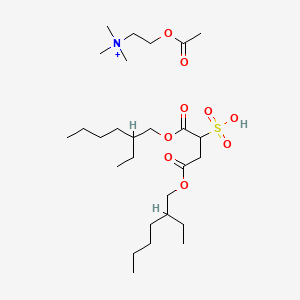

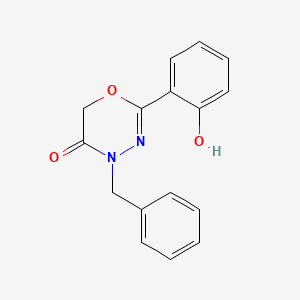
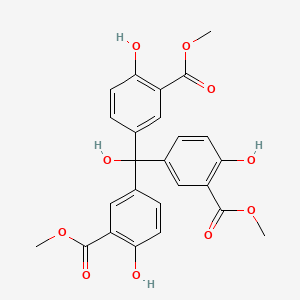
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
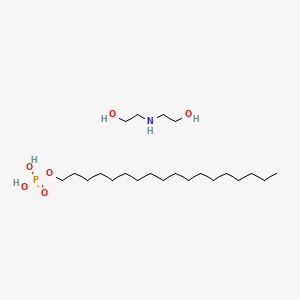
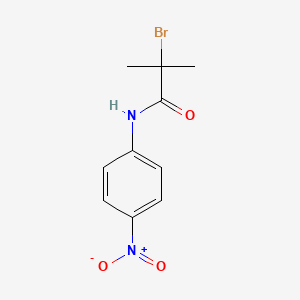
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
